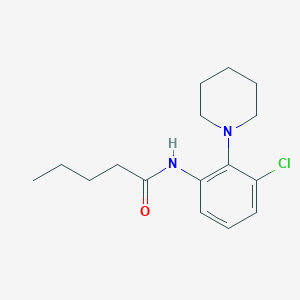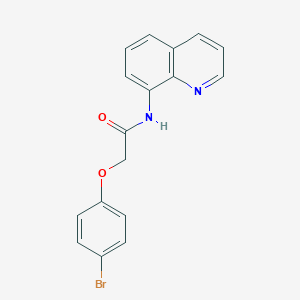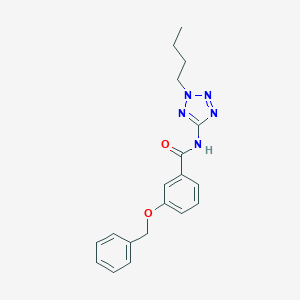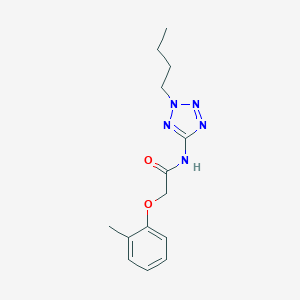![molecular formula C20H23ClN4O2 B244473 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B244473.png)
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide, also known as BPC-157, is a synthetic peptide with a molecular weight of 1419. The peptide is derived from a naturally occurring protein called Body Protection Compound. BPC-157 has been studied extensively for its potential therapeutic applications in regenerative medicine, wound healing, and tissue repair.
Wirkmechanismus
The exact mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide is not fully understood. However, it is believed to work by binding to specific receptors on the surface of cells, which triggers a series of cellular signaling pathways that promote tissue repair and regeneration. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has also been shown to stimulate the production of growth factors, which play a key role in tissue repair and regeneration.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects. The peptide has been shown to reduce inflammation and oxidative stress, which can contribute to tissue damage and disease. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has also been shown to promote the growth of new blood vessels, which can improve tissue perfusion and oxygenation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has several advantages for use in laboratory experiments. The peptide is stable and can be easily synthesized using standard SPPS techniques. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to working with N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide. The peptide is relatively expensive, which can limit its use in large-scale experiments. Additionally, the exact mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide. One area of interest is the use of the peptide in regenerative medicine and tissue engineering. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has been shown to promote tissue repair and regeneration in a range of tissues, including bone, muscle, and skin. Further research is needed to explore the potential of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide for use in tissue engineering applications.
Another area of interest is the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide in the treatment of neurodegenerative diseases. The peptide has been shown to have neuroprotective effects and to promote the growth of new neurons in animal models. Further research is needed to explore the potential of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide is a synthetic peptide with potential therapeutic applications in regenerative medicine, wound healing, and tissue repair. The peptide has been shown to have a range of biochemical and physiological effects and has several advantages for use in laboratory experiments. Further research is needed to explore the potential of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide for use in tissue engineering and the treatment of neurodegenerative diseases.
Synthesemethoden
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is composed of 15 amino acids and can be synthesized using a standard Fmoc-based SPPS protocol. The synthesis method involves coupling the amino acids in a stepwise manner, followed by deprotection and purification of the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has been shown to have potential therapeutic applications in a range of medical conditions. The peptide has been studied extensively for its ability to promote tissue repair and regeneration, reduce inflammation, and improve wound healing. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has also been shown to have neuroprotective effects and to promote the growth of new blood vessels.
Eigenschaften
Molekularformel |
C20H23ClN4O2 |
|---|---|
Molekulargewicht |
386.9 g/mol |
IUPAC-Name |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C20H23ClN4O2/c1-2-4-18(26)25-13-11-24(12-14-25)16-8-6-15(7-9-16)23-20(27)17-5-3-10-22-19(17)21/h3,5-10H,2,4,11-14H2,1H3,(H,23,27) |
InChI-Schlüssel |
FMRFEMRXLFWPRI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
Kanonische SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B244394.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B244405.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)



